molecular formula C14H24INO B5976372 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide

1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide

Cat. No. B5976372
M. Wt: 349.25 g/mol
InChI Key: HYJBUVJYMBTJCR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide, also known as Oxo-M, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Oxo-M is a highly selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles.

Mechanism of Action

The mechanism of action of 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide involves the inhibition of VMAT2, which leads to a decrease in the transport of monoamine neurotransmitters into synaptic vesicles. This results in an increase in extracellular levels of dopamine, norepinephrine, and serotonin, which can have various effects on behavior and mood. 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to be a highly selective inhibitor of VMAT2, with little or no effect on other monoamine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide depend on the specific neurotransmitter system being studied. In the dopaminergic system, 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to reduce dopamine release and increase dopamine turnover. In the noradrenergic system, 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to reduce norepinephrine release and increase norepinephrine turnover. In the serotonergic system, 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to reduce serotonin release and increase serotonin turnover. These effects can have various behavioral and physiological consequences, depending on the specific brain region being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide is its high selectivity and potency as a VMAT2 inhibitor. This makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide also has some limitations for lab experiments. It has a short half-life in vivo, which can make it difficult to study long-term effects. It also has some off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are several future directions for research on 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide. One area of interest is the role of dopamine in addiction and reward processing. 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to reduce dopamine release in the nucleus accumbens, a brain region involved in reward processing, which could have implications for the treatment of addiction. Another area of interest is the role of serotonin in mood disorders. 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been shown to reduce serotonin release in the dorsal raphe nucleus, a brain region involved in mood regulation, which could have implications for the treatment of depression. Finally, there is interest in developing more selective and potent VMAT2 inhibitors that could be used as therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide involves the reaction of 8-oxobicyclo[3.2.1]octan-2-one with piperidine in the presence of methyl iodide. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a highly selective and potent inhibitor of VMAT2, which makes it a valuable tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. 1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide has been used to investigate the role of dopamine in addiction, depression, and Parkinson's disease. It has also been used to study the effects of serotonin on behavior and mood.

properties

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24NO.HI/c1-15(9-3-2-4-10-15)13-8-6-11-5-7-12(13)14(11)16;/h11-13H,2-10H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJBUVJYMBTJCR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)C2CCC3CCC2C3=O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpiperidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-one;iodide

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